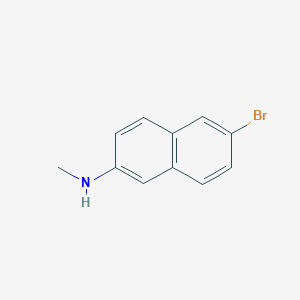

6-bromo-N-methylnaphthalen-2-amine

Description

6-Bromo-N-methylnaphthalen-2-amine (CAS 305835-80-7) is a brominated naphthylamine derivative with the molecular formula C₁₁H₁₀BrN and a molecular weight of 236.11 g/mol. It is characterized by a naphthalene backbone substituted with a bromine atom at the 6-position and a methylamine group at the 2-position. The compound is stored at 2–8°C to maintain stability . Its crystal structure was reported in Acta Crystallographica (2007), confirming its planar aromatic system and intramolecular hydrogen bonding, which influence its reactivity and physical properties .

This compound serves as a precursor in synthesizing downstream derivatives like N,N-dimethyl-6-propionyl-2-naphthylamine, highlighting its utility in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

6-bromo-N-methylnaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZMPEIIKCHAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 6-bromo-2-naphthol is reacted with methylamine in the presence of sodium bisulfite and water at 120–130°C for 72 hours. The reaction proceeds via intermediate formation of a bisulfite adduct, which facilitates amine substitution at the 2-position of the naphthalene ring. The acidic medium ensures protonation of the hydroxyl group, enhancing its leaving capacity, while the elevated temperature drives the equilibrium toward the desired product.

Key Parameters

-

Molar Ratio : A 1:1.2 ratio of 6-bromo-2-naphthol to methylamine optimizes yield while minimizing side reactions.

-

Solvent System : Aqueous sodium bisulfite (10–15% w/v) ensures solubility and stabilizes intermediates.

-

Temperature : Prolonged heating at 120–130°C is critical for complete conversion.

Bromination-Methylation Cascade: A Two-Step Alternative

An alternative route involves bromination of 2-naphthylamine followed by N-methylation. Though less direct, this method offers flexibility in intermediate purification and functional group tolerance.

Bromination of 2-Naphthylamine

Electrophilic bromination of 2-naphthylamine selectively introduces bromine at the 6-position due to the amine group’s para-directing effects. Using bromine (Br₂) in acetic acid at 60–80°C achieves 70–80% conversion to 6-bromo-2-naphthylamine.

Reaction Conditions

N-Methylation of 6-Bromo-2-Naphthylamine

The primary amine is converted to the secondary amine via reductive alkylation. Treatment with formaldehyde and formic acid (Eschweiler-Clarke conditions) or methyl iodide in the presence of potassium carbonate provides the N-methyl derivative.

Optimized Protocol

-

Reagents : Methyl iodide (1.2 equiv), potassium carbonate (2.0 equiv).

-

Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.

Comparative Analysis of Synthetic Routes

Emerging Methodologies and Innovations

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura couplings have been explored for introducing bromine or amine groups post-functionalization. For instance, this compound can serve as a coupling partner for boronic acids to generate biaryl derivatives. However, this method is more relevant to downstream modifications than primary synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methylnaphthalen-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

Reduction Reactions: The bromine atom can be reduced to form N-methylnaphthalen-2-amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

Oxidation Reactions: Major products are naphthoquinones.

Reduction Reactions: The primary product is N-methylnaphthalen-2-amine.

Scientific Research Applications

Chemical Properties and Structure

6-bromo-N-methylnaphthalen-2-amine has the molecular formula C11H10BrN and a molecular weight of 236.1 g/mol. The compound features a bromine atom at the 6th position of the naphthalene ring and a methyl group attached to the nitrogen atom of the amine. This unique structure enhances its chemical reactivity and biological interactions compared to similar compounds.

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a crucial intermediate in organic synthesis, enabling the preparation of more complex molecules. It can undergo various chemical reactions such as substitution, oxidation, and reduction, making it versatile for synthetic applications.

2. Biological Studies

- Biological Activity : Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interaction with enzymes and receptors suggests that it could modulate specific biochemical pathways .

3. Medicinal Chemistry

- Drug Development : The compound is being investigated for its therapeutic properties, particularly in oncology. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential as a candidate for cancer treatment .

4. Industrial Applications

- Dyes and Pigments : It is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

The following table summarizes key biological activities associated with this compound:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Case Studies

Case Study 1: Apoptosis Induction

A study focusing on naphthoquinone derivatives, including this compound, reported significant increases in apoptotic cell populations upon treatment. The findings suggest that this compound can effectively induce both early and late apoptosis, providing insights into its potential anticancer mechanisms.

Case Study 2: Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against certain bacterial strains. This property opens avenues for further exploration in infection treatment applications.

Mechanism of Action

The mechanism of action of 6-bromo-N-methylnaphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of 6-Bromo-N-methylnaphthalen-2-amine and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions | Biological Activity Notes |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₀BrN | 236.11 | -Br, -NHCH₃ | 2–8°C | Intermediate in drug synthesis |

| 6-Bromo-N,N-dimethylnaphthalen-2-amine | C₁₂H₁₂BrN | 250.14 | -Br, -N(CH₃)₂ | Not specified | Higher lipophilicity |

| 6-Bromo-1-nitronaphthalen-2-amine | C₁₀H₇BrN₂O₂ | 267.08 | -Br, -NO₂, -NH₂ | Not specified | Electron-withdrawing effects |

| 6-Bromonaphthalen-2-amine | C₁₀H₈BrN | 222.08 | -Br, -NH₂ | Not specified | Base for derivatization |

| 6-Bromoacetyl-2-dimethylaminonaphthalene | C₁₄H₁₃BrNO | 306.17 | -Br, -N(CH₃)₂, -COCH₂Br | Not specified | Fluorescent probe applications |

Key Observations :

- N-Methyl vs.

- Nitro Substituent : The nitro group in 6-bromo-1-nitronaphthalen-2-amine introduces strong electron-withdrawing effects, altering electronic density and reactivity compared to the parent amine .

- Acetylated Derivatives: 6-Bromoacetyl-2-dimethylaminonaphthalene (BADAN) is a fluorescent probe where the acetyl group enables covalent labeling of biomolecules, a property absent in the methylamine analogue .

Stability and Reactivity

- Thermal Stability : The methylamine group in This compound likely improves thermal stability over unsubstituted amines due to reduced intermolecular hydrogen bonding .

- Electrophilic Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group in 6-bromo-1-nitronaphthalen-2-amine directs electrophilic substitution to specific positions .

Biological Activity

Overview

6-Bromo-N-methylnaphthalen-2-amine is an organic compound with the molecular formula CHBrN and a molecular weight of 236.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the bromine atom at the 6th position of the naphthalene ring contributes to its unique chemical reactivity and biological interactions.

The synthesis of this compound typically involves the bromination of N-methylnaphthalen-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions : It can be oxidized to form naphthoquinones.

- Reduction Reactions : The bromine can be reduced, yielding N-methylnaphthalen-2-amine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies utilizing the MTT assay have shown that this compound can inhibit the growth of pathogenic bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | |

| Escherichia coli | 31.25 - 125 | |

| Pseudomonas aeruginosa | 62.5 - 250 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In particular, its effects on human cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer) have been investigated. The compound demonstrated cytotoxicity with IC values significantly lower than those of standard chemotherapeutic agents like cisplatin.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromine atom and the amine group are critical for its reactivity and binding affinity to various biological molecules, including enzymes and receptors. This interaction may lead to modulation of key biochemical pathways associated with cell growth and survival, contributing to its antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several bromo-substituted naphthalene derivatives, including this compound, against resistant strains of bacteria. Results indicated that compounds with bromo substitutions had enhanced activity due to increased lipophilicity and membrane permeability .

- Cytotoxicity Assessment : In another study, researchers assessed the cytotoxic effects of this compound on human cancer cell lines using flow cytometry and apoptosis assays. The findings revealed that the compound induced apoptosis in cancer cells through a mitochondrial-dependent pathway, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-N-methylnaphthalen-2-amine, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere, a method validated for structurally similar amines (e.g., N-benzylnaphthalen-1-amine) . Key parameters include a 25°C reaction temperature and 10-hour reaction time. Post-synthesis purification via filtration and solvent evaporation is critical to achieve >95.0% purity, as demonstrated for 6-bromo-2-naphthylamine derivatives . High-performance liquid chromatography (HPLC) is recommended for purity validation .

Q. How is this compound characterized structurally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures, as shown for brominated naphthylamine analogs (mean C–C bond accuracy: 0.008 Å, R factor = 0.051) . Complementary techniques include NMR (400 MHz, CDCl) to confirm substituent positions, as exemplified for related brominated dimethylnaphthylamine derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. What are the storage conditions to ensure compound stability?

Methodological Answer: Storage at 2–8°C in light-protected containers is essential to prevent degradation, as recommended for brominated aromatic amines with similar reactivity profiles . Long-term stability should be monitored via periodic HPLC analysis to detect decomposition products.

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of N-methylnaphthalen-2-amine be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, bromination at the 6-position of naphthalen-2-amine derivatives is favored due to the directing effects of the amine group and steric hindrance from the N-methyl substituent . Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via SC-XRD or NOESY NMR confirms substitution patterns .

Q. What catalytic systems improve yield in N-methylation reactions of brominated naphthylamines?

Methodological Answer: Pd/NiO catalysts under hydrogen atmospheres achieve >95% yields for analogous N-alkylation reactions . For scale-up, factorial design experiments (e.g., varying catalyst loading, temperature, and reaction time) optimize conditions. Statistical tools like response surface methodology (RSM) can identify critical parameters .

Q. How do solvent polarity and pH affect the fluorescence properties of this compound?

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Discrepancies between NMR and SC-XRD data may arise from dynamic processes (e.g., rotational isomerism). Variable-temperature NMR experiments or solid-state NMR can reconcile differences. For example, temperature-dependent NMR of 4-benzyl-2-bromo-N,N-dimethylnaphthalen-1-amine revealed conformational equilibria .

Q. What computational methods predict biological interactions of this compound?

Methodological Answer: Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with biomolecular targets. For instance, naphthylamine derivatives are screened against cytochrome P450 enzymes to assess metabolic stability . ADMET predictions (absorption, distribution, metabolism, excretion, toxicity) guide prioritization for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.